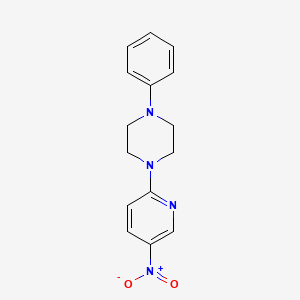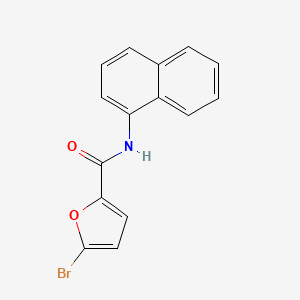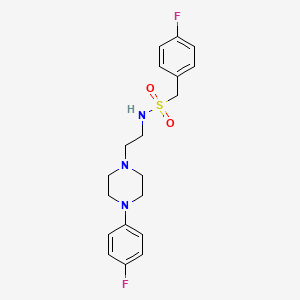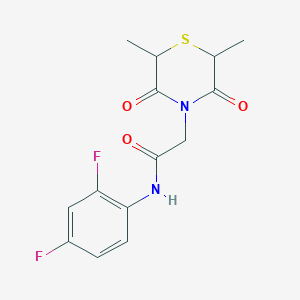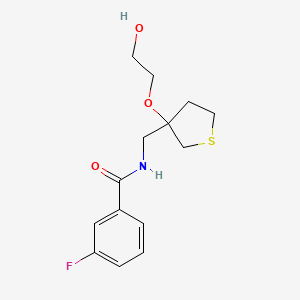
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s by Dr. Roger Pertwee and his team at the University of Aberdeen. CT-3 is a non-psychoactive compound that has been found to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Studies : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized using different spectroscopic techniques. X-ray diffraction studies confirmed its structure, exhibiting both inter and intramolecular hydrogen bonds and stabilized by various interactions. This study demonstrates the potential of such compounds in material science and chemical synthesis (Karthik et al., 2021).
Biological Activity : Another related study synthesized a series of compounds from 4-hydroxythiophenol, leading to biologically active compounds like 2,4'-bipyridine-5-carbonitriles. These compounds were evaluated for antibacterial and antifungal activities, indicating the potential use of similar compounds in medicinal chemistry (Karabasanagouda et al., 2009).
Photosensitizers in Polymer Degradation : A study on novel additives synthesized by substituting benzophenone groups, including compounds with piperidine groups, explored their use in controlling thermal and photo-oxidation of polyolefins. This research contributes to understanding how similar compounds can be used in enhancing polymer stability and degradation (Acosta et al., 1996).
Antibacterial Activity : Research on 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, synthesized under microwave irradiation, showed that these compounds have significant antibacterial activity. This highlights the potential of similar chlorophenoxy-piperidinyl ethanones in developing new antibacterial agents (Merugu et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-15-1-3-16(4-2-15)21-11-17(20)19-8-5-13(6-9-19)14-7-10-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQPGHNUFUSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

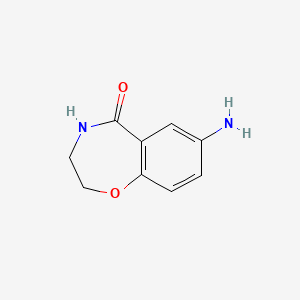



![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
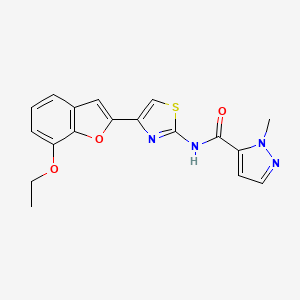

![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)

